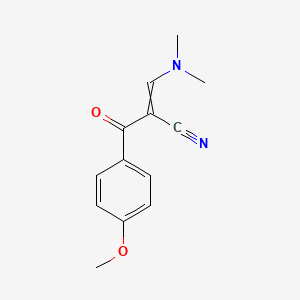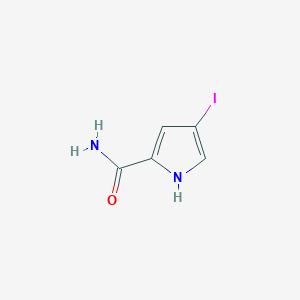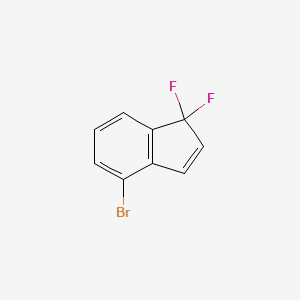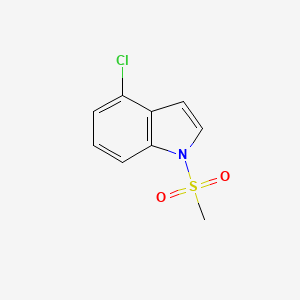
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline is an organic compound that features a cyclopropylpiperazine moiety attached to a fluoroaniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline typically involves the following steps:
Formation of Cyclopropylpiperazine: Cyclopropylamine is reacted with piperazine under controlled conditions to form cyclopropylpiperazine.
Fluoroaniline Derivative: The fluoroaniline derivative is prepared by introducing a fluorine atom into the aniline ring through electrophilic aromatic substitution.
Coupling Reaction: The cyclopropylpiperazine is then coupled with the fluoroaniline derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline involves its interaction with specific molecular targets such as receptors or enzymes. The cyclopropylpiperazine moiety is known to enhance binding affinity to certain receptors, while the fluoroaniline structure contributes to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-YL)-3-fluoroaniline: Similar structure but with a methyl group instead of a cyclopropyl group.
4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline: Similar structure but with an ethyl group instead of a cyclopropyl group.
4-(4-Phenylpiperazin-1-YL)-3-fluoroaniline: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s binding affinity, selectivity, and overall pharmacological profile, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C13H18FN3 |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
4-(4-cyclopropylpiperazin-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C13H18FN3/c14-12-9-10(15)1-4-13(12)17-7-5-16(6-8-17)11-2-3-11/h1,4,9,11H,2-3,5-8,15H2 |
Clé InChI |
QVOFLWHHILXASP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCN(CC2)C3=C(C=C(C=C3)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)
![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)






![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)

